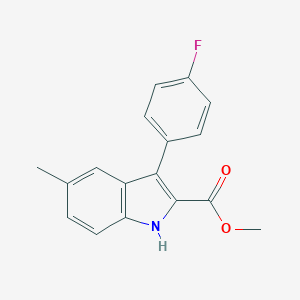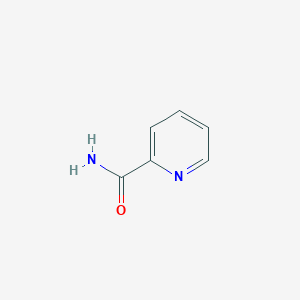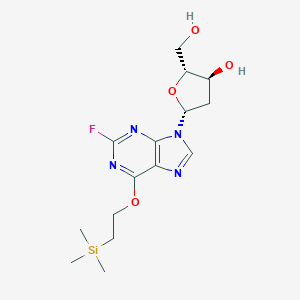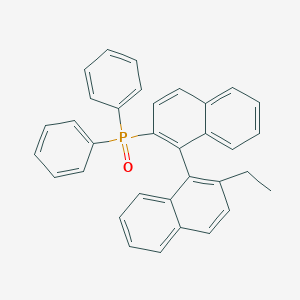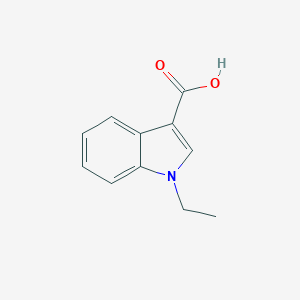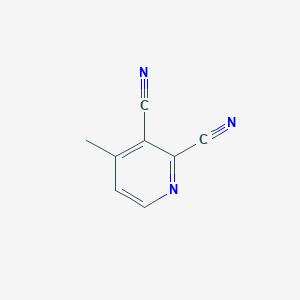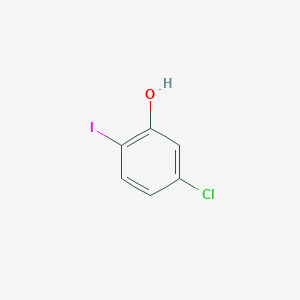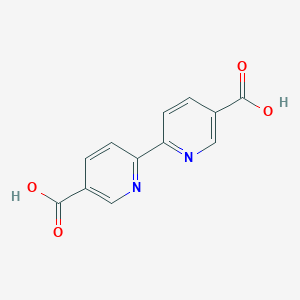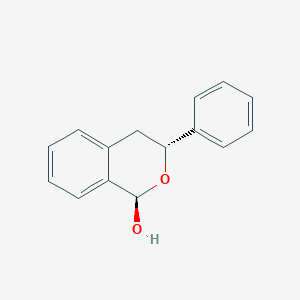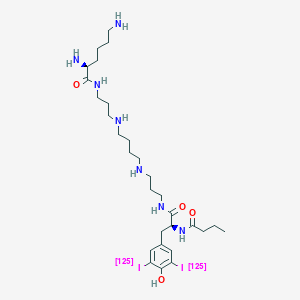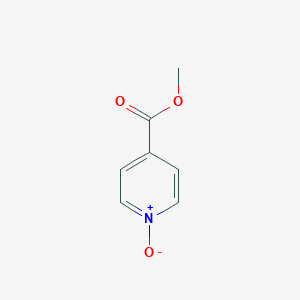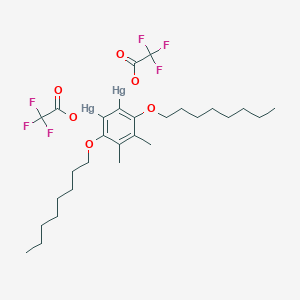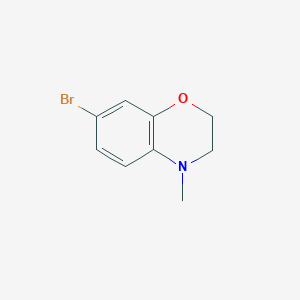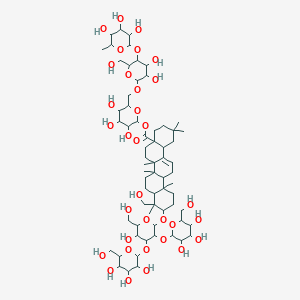
Staunoside E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Staunoside E is a natural compound that is found in the plant Stachys sieboldii. It belongs to the class of iridoid glycosides, which are known for their various biological activities. Staunoside E has gained attention in recent years due to its potential therapeutic properties.
作用機序
The mechanism of action of Staunoside E is not fully understood. However, it is believed to exert its biological effects through various pathways. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus.
生化学的および生理学的効果
Staunoside E has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus. It has also been shown to have neuroprotective effects.
実験室実験の利点と制限
Staunoside E has several advantages for lab experiments. It is a natural compound that can be easily extracted from the plant Stachys sieboldii. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, there are also some limitations to using Staunoside E in lab experiments. It is a complex compound that requires purification using various chromatographic techniques, which can be time-consuming and expensive. The purity of the final product can also vary depending on the extraction and purification methods used.
将来の方向性
There are several future directions for research on Staunoside E. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to investigate its effects on various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to investigate its effects on various types of cancer cells. Additionally, the neuroprotective effects of Staunoside E require further investigation. Future studies could also investigate the potential of Staunoside E in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Staunoside E is a natural compound that has gained attention in recent years due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. Its mechanism of action is not fully understood, but it is believed to exert its biological effects through various pathways. Staunoside E has several advantages for lab experiments, but there are also some limitations to using it. Future research on Staunoside E could investigate its potential as an anti-inflammatory and anti-tumor agent, as well as its neuroprotective effects.
合成法
Staunoside E can be extracted from the plant Stachys sieboldii. The extraction process involves the use of solvents such as ethanol or methanol. The crude extract is then purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white powder.
科学的研究の応用
Staunoside E has been extensively studied for its potential therapeutic properties. It has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects. Staunoside E has been used in various scientific research studies to investigate its potential therapeutic applications.
特性
CAS番号 |
155661-21-5 |
|---|---|
製品名 |
Staunoside E |
分子式 |
C66H108O33 |
分子量 |
1429.5 g/mol |
IUPAC名 |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C66H108O33/c1-25-36(72)41(77)46(82)55(89-25)96-51-31(22-70)93-54(50(86)45(51)81)88-23-32-39(75)44(80)49(85)58(94-32)99-60(87)66-16-14-61(2,3)18-27(66)26-8-9-34-62(4)12-11-35(63(5,24-71)33(62)10-13-65(34,7)64(26,6)15-17-66)95-59-53(98-57-48(84)43(79)38(74)29(20-68)91-57)52(40(76)30(21-69)92-59)97-56-47(83)42(78)37(73)28(19-67)90-56/h8,25,27-59,67-86H,9-24H2,1-7H3 |
InChIキー |
PRAVTQRLNMDWKH-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
同義語 |
3-O-(beta-D-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl)-hederagenin 28-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl) ester staunoside E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



